molecular formula C9H9N3O2S B11885092 5-Aminoquinoline-8-sulfonamide

5-Aminoquinoline-8-sulfonamide

Cat. No.: B11885092
M. Wt: 223.25 g/mol
InChI Key: SDXGHVIMMDRBLM-UHFFFAOYSA-N
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Description

5-Aminoquinoline-8-sulfonamide is a nitrogen-containing heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoquinoline-8-sulfonamide typically involves the functionalization of the quinoline ring. One common method is the nitration of quinoline to produce 5-nitroquinoline, followed by reduction to obtain 5-aminoquinoline. The sulfonamide group can then be introduced through sulfonation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be utilized to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 5-Aminoquinoline-8-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-Aminoquinoline-8-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminoquinoline-8-sulfonamide involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular processes, leading to antimicrobial or anticancer effects. The compound’s ability to chelate metal ions also plays a role in its activity, as it can disrupt metal-dependent enzymes and pathways .

Comparison with Similar Compounds

Uniqueness: 5-Aminoquinoline-8-sulfonamide is unique due to the presence of both amino and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications, distinguishing it from other quinoline derivatives .

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

5-aminoquinoline-8-sulfonamide

InChI

InChI=1S/C9H9N3O2S/c10-7-3-4-8(15(11,13)14)9-6(7)2-1-5-12-9/h1-5H,10H2,(H2,11,13,14)

InChI Key

SDXGHVIMMDRBLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)N)N

Origin of Product

United States

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